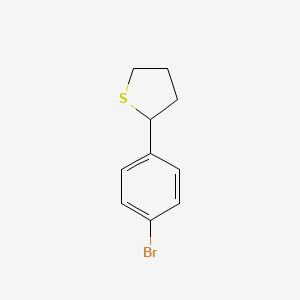

2-(4-Bromophenyl)thiolane

Beschreibung

BenchChem offers high-quality 2-(4-Bromophenyl)thiolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)thiolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11BrS |

|---|---|

Molekulargewicht |

243.17 g/mol |

IUPAC-Name |

2-(4-bromophenyl)thiolane |

InChI |

InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 |

InChI-Schlüssel |

MYMSHLXUVSXSRS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(SC1)C2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Chiral Centers in 2-Substituted Thiolane Derivatives

Executive Summary

The thiolane (tetrahydrothiophene) ring represents a critical bioisostere for the furanose ring found in natural nucleosides. In drug development, particularly for antivirals and nucleoside reverse transcriptase inhibitors (NRTIs), the substitution of the ring oxygen with sulfur alters ring puckering, lipophilicity, and metabolic stability. However, introducing a substituent at the C2 position creates immediate stereochemical complexity. This guide provides a rigorous technical framework for managing the chirality of 2-substituted thiolanes, addressing the distinct challenges of C-chirality (carbon backbone) and S-chirality (sulfur oxidation states).

Stereochemical Fundamentals

The C2 Stereocenter & Ring Conformation

Unlike the rigid thiophene (aromatic) system, the thiolane ring is saturated and conformationally mobile. The 2-substituted thiolane possesses a chiral center at C2.

-

Conformational Landscape: The ring exists in a dynamic equilibrium between envelope (E) and twist (T) conformations. The large van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) flattens the ring slightly near the heteroatom, reducing the barrier to pseudorotation.

-

Implication: Substituents at C2 will preferentially adopt a pseudo-equatorial position to minimize 1,3-diaxial-like interactions, although the "anomeric effect" in sulfur heterocycles is weaker than in oxygen analogs.

The Sulfur Ambiguity: Sulfides vs. Sulfoxides

A critical distinction in this scaffold is the configurational stability of the sulfur atom itself.

-

Thiolanes (Sulfides): The sulfur atom is pyramidal but undergoes rapid pyramidal inversion at room temperature (

kJ/mol). Therefore, the sulfur atom cannot serve as a static chiral center; the chirality is dictated solely by the C2 carbon. -

Thiolane 1-Oxides (Sulfoxides): Upon oxidation, the inversion barrier increases dramatically (

kJ/mol). The sulfur becomes a stable stereogenic center.-

Result: A 2-substituted thiolane 1-oxide exists as four stereoisomers: two pairs of enantiomers, forming two distinct diastereomers (cis and trans relative to the C2 substituent).

-

Decision Logic for Stereochemical Analysis

The following flowchart illustrates the hierarchy of stereochemical analysis for this scaffold.

Figure 1: Stereochemical decision tree for sulfur heterocycles. Note the divergence based on sulfur oxidation state.

Synthetic Strategies

To ensure high enantiomeric excess (ee), "Chiral Pool" synthesis is superior to direct asymmetric functionalization of the ring, which often suffers from poor regiocontrol.

Protocol: Chiral Pool Synthesis from L-Glutamic Acid

This method establishes the C2 stereocenter using a naturally occurring amino acid, guaranteeing the absolute configuration before the ring is even formed.

Target: (S)-2-(hydroxymethyl)thiolane (Precursor for nucleoside analogs).

Step-by-Step Methodology:

-

Diazotization/Hydrolysis: Convert L-Glutamic acid to (S)-

-butyrolactone-carboxylic acid using -

Reduction: Reduce the lactone/acid moiety using

(or -

Activation: Selectively activate the primary alcohols. Mesylation (

, -

Cyclization (The Critical Step):

Protocol: Asymmetric Sulfoxidation

If the target is a chiral sulfoxide, the sulfur stereocenter must be set after ring formation.

-

Reagent: Kagan’s reagent (Ti(OiPr)4 / (+)-DET / t-BuOOH).

-

Conditions: -20°C in DCM.

-

Selectivity: This Sharpless-type modification typically yields high diastereoselectivity (>90:10 dr) favoring the trans isomer due to steric direction by the C2 substituent.

Figure 2: Chiral pool synthesis pathway minimizing racemization risks.

Analytical Workflows

Validating the stereochemistry of 2-substituted thiolanes requires a combination of spectroscopic and chromatographic techniques.

NMR Spectroscopy (NOE Analysis)

For sulfoxides (where diastereomers exist), determining the relative configuration (cis vs trans) between the C2-substituent and the S-oxygen is paramount.

-

Technique: 1D NOE Difference Spectroscopy or 2D NOESY.

-

Diagnostic Signal: Irradiate the H2 proton (at the chiral center).

-

Cis-isomer: Strong NOE enhancement of the aromatic/alkyl protons on the same face as the oxygen.

-

Trans-isomer: Minimal enhancement; potential enhancement of H5 protons on the same face.

-

Chiral HPLC Method Development

Separating enantiomers of thiolane derivatives requires specific polysaccharide-based columns.

Standard Screening Protocol:

| Parameter | Condition Set A (Normal Phase) | Condition Set B (Reversed Phase) |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose) | Chiralpak IG-3 (Immobilized) |

| Mobile Phase | Hexane : IPA (90:10 to 98:2) | Water : Acetonitrile (Gradient) |

| Additive | 0.1% Diethylamine (for basic amines) | 0.1% Formic Acid (for acidic moieties) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 0.8 mL/min |

| Detection | UV 210 nm (Sulfur absorbs weakly; use low | UV 220-254 nm |

Self-Validating Check: Always inject the racemate first to establish resolution (

Case Study: Nucleoside Analogs (Apricitabine)

The substitution of the 3'-oxygen in deoxycytidine with sulfur (forming a thiolane ring) led to Apricitabine (SPD754), an HIV reverse transcriptase inhibitor.

-

Challenge: The biological activity resides strictly in the (-)-enantiomer. The (+)-enantiomer showed higher toxicity.

-

Solution: The synthesis utilized the "Chiral Pool" approach described in Section 2.1, starting from L-glutamic acid to ensure the correct absolute configuration at the C2 position (which corresponds to the C4' position in nucleoside numbering).

-

Outcome: This demonstrated that the thiolane ring puckering mimics the C3'-endo conformation of RNA, allowing the drug to act as an obligate chain terminator.

References

-

Stereochemistry of Sulfur Heterocycles: Drabowicz, J., et al. "Organosulfur Chemistry." Topics in Current Chemistry.

-

Chiral HPLC of Thiolanes: Phenomenex Chiral Separation Guide. "Strategies for Chiral Separations."

-

Synthesis of Thionucleosides: Yu, W., et al. "Stereoselective synthesis of 2'-deoxy-3'-thiacytidine nucleosides." Journal of Organic Chemistry.

-

Sulfur Inversion Barriers: Rauk, A. "Pyramidal Inversion Barriers of Sulfoxides." Journal of the American Chemical Society.

-

Thiolane Applications: "Therapeutic Potential of Thiophene and Thiolane Compounds." National Institutes of Health (NIH) / PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 4. mdpi.org [mdpi.org]

- 5. Synthesis of aryl-substituted thieno[3,2- b]thiophene derivatives and their use for N,S-heterotetracene construction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Chemical Safety of 2-(4-Bromophenyl)thiolane

Abstract

This technical guide provides a comprehensive overview of the chemical safety and handling of 2-(4-Bromophenyl)thiolane, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a dedicated Material Safety Data Sheet (MSDS) and extensive toxicological data for this specific molecule, this document synthesizes information from structurally related compounds, namely brominated aromatic compounds and the thiolane (tetrahydrothiophene) moiety. By applying established principles of chemical safety and hazard assessment, this guide offers a robust framework for the safe handling, storage, and emergency management of 2-(4-Bromophenyl)thiolane, ensuring the protection of laboratory personnel and the environment.

Introduction and Scope

2-(4-Bromophenyl)thiolane is a heterocyclic compound that holds potential as a building block in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group attached to a saturated five-membered sulfur-containing ring, suggests its utility in the synthesis of more complex molecules. As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards is paramount for safe laboratory practice.

Predicted Hazard Identification and Classification

The potential hazards of 2-(4-Bromophenyl)thiolane can be inferred by examining its two primary structural components: the bromophenyl group and the thiolane ring.

-

Brominated Aromatic Compounds: This class of chemicals can exhibit a range of toxicological effects. Bromophenyl derivatives may cause skin, eye, and respiratory tract irritation.[1][2] Some brominated organic compounds are known to be persistent in the environment and can bioaccumulate. Chronic exposure to certain brominated compounds has been associated with various health effects, underscoring the need for caution.

-

Thiolane (Tetrahydrothiophene) Moiety: Tetrahydrothiophene, the parent compound of the thiolane ring system, is a flammable liquid with a characteristic odor. While specific toxicity data for substituted thiolanes is scarce, the parent compound is known to be an irritant.[3] The presence of the sulfur atom can also contribute to its reactivity and metabolic pathways.

Based on these considerations, 2-(4-Bromophenyl)thiolane should be preliminarily classified as follows:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

It is important to handle this compound with the assumption that it may possess these hazards until specific toxicological testing is conducted.

Physical and Chemical Properties (Predicted)

While experimental data for 2-(4-Bromophenyl)thiolane is not widely available, the following table summarizes its predicted properties based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₁₀H₁₁BrS | - |

| Molecular Weight | 243.16 g/mol | - |

| Appearance | Likely a solid (white to off-white or light yellow powder/crystals) | Based on 2-(4-Bromophenyl)thiophene[6] |

| Melting Point | Not available. Likely higher than room temperature. | Based on solid nature of similar compounds[6] |

| Boiling Point | Not available. | - |

| Solubility | Likely insoluble in water; soluble in organic solvents like DMSO and dimethylformamide. | General solubility of similar organic compounds[7] |

| Odor | May have an unpleasant, sulfur-like odor. | Based on thiolane/thiophene derivatives[8] |

Safe Handling and Storage Protocols

Given the predicted hazards, stringent adherence to safe laboratory practices is essential.

Engineering Controls

All handling of 2-(4-Bromophenyl)thiolane, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][9] The fume hood should have adequate airflow and be located in a well-ventilated laboratory. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with 2-(4-Bromophenyl)thiolane.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (powder-free). Double gloving is recommended. | To prevent skin contact.[1][10] |

| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a risk of splashing. | To protect eyes from dust particles and splashes.[1][11] |

| Skin and Body Protection | A long-sleeved laboratory coat. Disposable gowns are preferred. | To prevent contamination of personal clothing.[1] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood or if aerosolization is possible. | To prevent inhalation of fine particles.[1][10] |

Safe Handling Workflow

The following diagram outlines a standard operating procedure for the safe handling of 2-(4-Bromophenyl)thiolane.

Sources

- 1. en.derthon.com [en.derthon.com]

- 2. derthon.com [derthon.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. 4-(4-Bromophenyl)thiophene-2-carboxylic acid | C11H7BrO2S | CID 2757170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

- 6. chemimpex.com [chemimpex.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

Methodological & Application

Application Note: Chemoselective Saturation of 2-(4-Bromophenyl)thiophene to Tetrahydrothiophene

This Application Note is written from the perspective of a Senior Application Scientist at a specialized chemical research organization. It is designed to guide medicinal chemists through the chemoselective saturation of thiophene rings in the presence of sensitive aryl halides.

Executive Summary & Strategic Rationale

In modern drug discovery, converting flat aromatic heterocycles (like thiophenes) into their saturated, three-dimensional counterparts (tetrahydrothiophenes/thiolanes) is a proven strategy to improve solubility, alter metabolic stability, and explore novel chemical space (Fsp3 character).

However, the reduction of 2-(4-bromophenyl)thiophene presents a classic "chemoselectivity paradox":

-

Catalyst Poisoning: The sulfur atom in thiophene strongly coordinates to heterogeneous noble metal catalysts (Pd, Pt, Ni), poisoning the active sites and halting reactivity.

-

Competing Hydrogenolysis: Conditions harsh enough to overcome sulfur poisoning (high T/P, sulfided catalysts) often trigger hydrodesulfurization (HDS) , cleaving the C-S bond to form ring-opened alkyl chains.

-

Halogen Lability: Standard hydrogenation conditions (e.g., Pd/C, H2) that might reduce the thiophene will almost certainly cause hydrodebromination (cleavage of the Ar-Br bond), destroying the synthetic handle required for downstream coupling.

The Solution: This guide details the Ionic Hydrogenation protocol using Triethylsilane (Et

Mechanistic Insight: Why Ionic Hydrogenation?

Unlike catalytic hydrogenation, which relies on surface adsorption, ionic hydrogenation proceeds through a stepwise protonation-hydride transfer mechanism.

The Mechanism[1][2][3][4][5][6][7][8]

-

Protonation: The strong acid (TFA) protonates the electron-rich thiophene ring (typically at C2 or C5), generating a resonance-stabilized thienium cation.

-

Hydride Transfer: The organosilane (Et

SiH) acts as a hydride donor, intercepting the cation to form the dihydrothiophene intermediate. -

Iterative Cycle: The process repeats on the remaining double bond to yield the fully saturated tetrahydrothiophene.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical divergence from catalytic failure modes.

Figure 1: Mechanistic pathway of ionic hydrogenation vs. catalytic failure modes.

Detailed Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | 2-(4-bromophenyl)thiophene |

| Triethylsilane (Et | Hydride Donor | 3.0 - 5.0 | Excess required to drive kinetics; 2 equiv theoretical minimum. |

| Trifluoroacetic Acid (TFA) | Solvent/Catalyst | Excess | Acts as solvent (or co-solvent with DCM). |

| Dichloromethane (DCM) | Co-Solvent | N/A | Optional; used to solubilize substrate if insoluble in neat TFA. |

Step-by-Step Procedure

Safety Note: Tetrahydrothiophene derivatives often possess a potent, disagreeable "gas leak" odor (stench). All operations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (NaOCl) post-reaction to oxidize sulfur residues.

-

Preparation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-bromophenyl)thiophene (1.0 mmol) in dry DCM (2.0 mL). Note: If the substrate is an oil, you may run this neat in TFA, but DCM improves thermal control.

-

-

Addition of Silane:

-

Add Triethylsilane (3.0 mmol, 3.0 equiv) to the stirring solution under an inert atmosphere (N

or Ar).

-

-

Initiation (Acid Addition):

-

Cool the mixture to 0°C (ice bath).

-

Dropwise add Trifluoroacetic Acid (TFA) (2.0 mL).

-

Observation: The solution may darken or change color due to the formation of the protonated carbocation species.

-

-

Reaction:

-

Remove the ice bath and allow to warm to Room Temperature (25°C).

-

Stir vigorously. Monitor by HPLC or GC-MS.

-

Optimization: If conversion is slow after 4 hours, heat the mixture to mild reflux (45-50°C). Add an additional 1-2 equiv of Et

SiH if the intermediate (dihydrothiophene) persists.

-

-

Quench & Workup:

-

Carefully pour the reaction mixture into ice-cold saturated NaHCO

solution (Caution: CO -

Extract with DCM (3 x 10 mL).

-

Wash the combined organics with brine, dry over Na

SO -

Odor Control: Rinse rotavap glassware with dilute bleach immediately.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient. The saturated product is typically less polar than the starting thiophene but may streak if amine handles are present.

-

Quality Control & Troubleshooting

Analytical Markers

-

1H NMR: Look for the disappearance of aromatic thiophene protons (typically

6.8–7.5 ppm) and the appearance of aliphatic multiplets ( -

Mass Spec: The molecular ion pattern must show the retention of the Bromine atom (M+ and M+2 in 1:1 ratio). Loss of the M+2 peak indicates hydrodebromination failure.

Troubleshooting Matrix

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Insufficient protonation power. | Increase TFA concentration or add catalytic BF |

| Stalled at Dihydro- | Steric hindrance preventing 2nd hydride attack. | Increase Et |

| Loss of Bromine | Contamination with radical initiators (rare). | Ensure dark conditions; degas solvents. (Unlikely in ionic hydrogenation). |

| Polymerization | Acid-catalyzed polymerization of thiophene. | Dilute reaction with more DCM; keep temperature low initially. |

Strategic Comparison: Why Not Catalytic Hydrogenation?

It is critical to document why the standard heterogeneous approach is rejected for this specific transformation.

Figure 2: Decision matrix for selecting the reduction methodology.

The "Anti-Pattern":

Attempting this with Pd/C and H

-

Desulfurized product: n-butylbenzene derivative (ring opening).

-

Debrominated product: 2-phenylthiophene (loss of synthetic handle).

-

Starting material: Due to rapid catalyst poisoning by sulfur.

References

-

Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

- Bolestova, G. I., et al. (1997). Ionic Hydrogenation of Thiophenes. Russian Chemical Bulletin.

-

Gribble, G. W. (1998). Ionic Hydrogenation. In Encyclopedia of Reagents for Organic Synthesis.

-

BenchChem. (2024). Application Notes for Triethylsilane as a Mild Reducing Agent.

-

Royal Society of Chemistry. (2025). Silane-acid reduction of alkenes and heterocycles.

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, organosilanes) and malodorous compounds. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Enantioselective Synthesis of 2-Arylthiolanes: An Application Guide for Researchers

Foreword: The Significance of Chiral 2-Arylthiolanes in Modern Chemistry

The 2-arylthiolane scaffold is a privileged structural motif in medicinal chemistry and materials science. As a core component of various biologically active compounds, the precise three-dimensional arrangement of its stereocenter is often critical for therapeutic efficacy and selectivity. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of 2-arylthiolanes is a key focus for researchers in drug discovery and development. This application note provides a comprehensive overview of modern synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for achieving high levels of stereocontrol in the synthesis of these valuable compounds.

Strategic Approaches to Enantioselective 2-Arylthiolane Synthesis

The asymmetric synthesis of 2-arylthiolanes can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular method often depends on the desired substitution pattern, scalability, and the availability of starting materials and catalysts.

-

Organocatalytic Strategies: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. For the construction of 2-arylthiolanes, organocatalysis offers a metal-free and often milder alternative to traditional methods. A prominent approach involves the asymmetric Michael addition of a sulfur nucleophile to an α,β-unsaturated acceptor, followed by cyclization.

-

Transition Metal Catalysis: Transition metal complexes bearing chiral ligands are powerful tools for a wide range of enantioselective transformations. For 2-arylthiolane synthesis, methods such as palladium-catalyzed allylic substitution or copper-catalyzed conjugate additions can be employed to construct the chiral carbon-sulfur bond with high enantioselectivity.

-

Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves the temporary incorporation of a chiral auxiliary into the substrate. The auxiliary directs the stereochemical outcome of a subsequent cyclization or substitution reaction. While effective, this method requires additional steps for the attachment and removal of the auxiliary.

Organocatalytic Approach: Asymmetric Sulfa-Michael Addition/Cyclization

The organocatalytic conjugate addition of thiols to nitroalkenes, followed by an intramolecular cyclization, represents a powerful strategy for the synthesis of functionalized 2-arylthiolanes. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, are particularly effective in this transformation by simultaneously activating the nucleophile and the electrophile.[1]

Mechanistic Rationale

The success of this approach hinges on the ability of the bifunctional catalyst to organize the transition state. The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the thiol, increasing its nucleophilicity. Simultaneously, the hydrogen-bonding donor part of the catalyst (e.g., a thiourea or squaramide) activates the nitroalkene electrophile and controls the facial selectivity of the nucleophilic attack.

Diagram 1: Proposed Catalytic Cycle for Organocatalyzed Sulfa-Michael Addition

Caption: Proposed catalytic cycle for the enantioselective synthesis of 2-arylthiolanes via organocatalyzed sulfa-Michael addition.

Detailed Protocol: Organocatalytic Synthesis of a 2-Aryl-3-nitrothiolane Derivative

This protocol is adapted from methodologies developed for the asymmetric synthesis of tetrahydrothiophenes using bifunctional organocatalysts.[1]

Materials:

-

trans-β-Nitrostyrene derivative (1.0 eq)

-

1,4-Dithiane-2,5-diol (as a mercaptoacetaldehyde equivalent, 1.2 eq)

-

Bifunctional organocatalyst (e.g., quinine-derived thiourea, 10 mol%)

-

Toluene (anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the trans-β-nitrostyrene derivative (e.g., 0.5 mmol) and the bifunctional organocatalyst (0.05 mmol).

-

Dissolve the solids in anhydrous toluene (5 mL).

-

Add 1,4-dithiane-2,5-diol (0.6 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-nitrothiolane derivative.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome:

This method is expected to yield polyfunctionalized tetrahydrothiophenes with good to excellent diastereoselectivity (up to 96:4 dr) and moderate to good enantioselectivity (up to 70% ee).[1]

| Catalyst Type | Typical Yield (%) | Typical dr | Typical ee (%) |

| Quinine-derived thiourea | 60-85 | >90:10 | 60-75 |

| Prolinamide-based | 55-80 | >85:15 | 50-70 |

Transition Metal-Catalyzed Approach: Palladium-Catalyzed Asymmetric Allylic Thiolation

Palladium-catalyzed asymmetric allylic substitution is a powerful tool for the enantioselective formation of C-S bonds. This strategy can be adapted for the synthesis of 2-arylthiolanes through an intramolecular cyclization of a suitable precursor.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic substrate, forming a π-allyl palladium(II) intermediate. A chiral ligand coordinated to the palladium center dictates the facial selectivity of the subsequent nucleophilic attack by a sulfur-containing group. The choice of ligand is crucial for achieving high enantioselectivity.

Diagram 2: General Workflow for Palladium-Catalyzed Asymmetric Synthesis

Caption: A generalized experimental workflow for transition metal-catalyzed enantioselective synthesis.

Detailed Protocol: Synthesis of a 2-Arylthiolane via Intramolecular Allylic Thiolation

This protocol is a conceptual adaptation based on established palladium-catalyzed stereoselective syntheses of other heterocycles.[2]

Materials:

-

(E)-4-Aryl-4-hydroxybut-1-enyl acetate (1.0 eq)

-

Sodium thiomethoxide (1.5 eq)

-

Pd₂(dba)₃ (2.5 mol%)

-

Chiral phosphoramidite ligand (e.g., a TADDOL-derived ligand, 5 mol%)[3]

-

Tetrahydrofuran (THF, anhydrous)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Prepare the starting material, (E)-4-aryl-4-hydroxybut-1-enyl acetate, through standard organic synthesis methods.

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ and the chiral phosphoramidite ligand in anhydrous THF. Stir for 15 minutes at room temperature to form the active catalyst.

-

In a separate flask, dissolve the (E)-4-aryl-4-hydroxybut-1-enyl acetate in anhydrous THF.

-

Add the substrate solution to the catalyst solution.

-

Slowly add a solution of sodium thiomethoxide in THF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC.

Expected Outcome:

Based on analogous palladium-catalyzed cyclizations for the synthesis of 2-aryl-chromenes, this method has the potential to produce 2-arylthiolanes in good yields and with high enantioselectivities (potentially >90% ee).[3]

| Ligand Type | Typical Yield (%) | Typical ee (%) |

| TADDOL-derived phosphoramidite | 65-80 | 85-95 |

| BINAP | 50-70 | 70-85 |

Concluding Remarks for the Practicing Scientist

The enantioselective synthesis of 2-arylthiolanes remains an area of active research. The choice of synthetic strategy should be guided by the specific target molecule and the available resources. Organocatalysis offers a powerful, metal-free approach that is particularly well-suited for the construction of highly functionalized thiolane rings. Transition metal catalysis, especially with palladium, provides a versatile and highly enantioselective route, though it requires careful ligand screening and optimization. As new catalysts and methods continue to emerge, the accessibility of these important chiral building blocks for drug discovery and materials science will undoubtedly increase.

References

-

Catalytic enantioselective synthesis of 2-aryl-chromenes. National Institutes of Health. Available at: [Link]

-

Asymmetric Synthesis of Tetrahydrothiophenes in the Presence of Bifunctional Organocatalysts. Middle East Technical University. Available at: [Link]

-

Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Odessa University. Available at: [Link]

-

Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 3. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Cross-Coupling of 2-(4-bromophenyl)thiolane

Executive Summary & Strategic Overview

This guide details the protocol for performing Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) on 2-(4-bromophenyl)thiolane .[1]

The Challenge: The substrate contains two competing functionalities:

-

The Aryl Bromide: The desired site of oxidative addition.

-

The Thiolane (Cyclic Thioether): A potent catalyst poison.[1] The sulfur atom possesses "soft" lone pairs that coordinate strongly to the "soft" Palladium(II) center, displacing ligands and arresting the catalytic cycle (catalyst deactivation).[1]

The Solution: To couple the bromide without poisoning the catalyst, we must utilize sterically demanding ligands that create a "protective umbrella" around the Pd center.[1] This steric bulk prevents the approach of the sulfur lone pair while allowing the linear approach of the oxidative addition substrate.

Recommended Systems:

-

System A (Robustness): Pd-PEPPSI-IPent (N-Heterocyclic Carbene) – Best for Suzuki couplings.[1]

-

System B (Versatility): Pd(OAc)₂ + SPhos (Biaryl Phosphine) – Best for challenging substrates or aminations.[1]

Mechanistic Insight: overcoming Sulfur Poisoning

The success of this reaction relies on the Cone Angle and Buried Volume (%V_bur) of the ligand. Standard ligands like PPh₃ will fail because they are not bulky enough to block the sulfur coordination.

Diagram 1: Steric Shielding Mechanism

The following diagram illustrates how bulky ligands (NHC or Biaryl Phosphine) destabilize the Pd-S interaction, favoring the productive catalytic cycle.[1]

Caption: Bulky ligands (L) destabilize the formation of the inactive Pd-S complex, forcing the catalyst into the productive Oxidative Addition cycle.[1]

Critical Control Point: Substrate Acidity[1]

Warning: The proton at the C2 position of the thiolane ring (benzylic and

-

Risk: Strong bases (e.g., NaO^tBu, KHMDS) will deprotonate this position, leading to racemization (if chiral) or ring-opening/decomposition.[1]

-

Control: Use mild, inorganic bases such as K₃PO₄ or K₂CO₃ .[1] Avoid hydroxides and alkoxides if possible.

Protocol A: Suzuki-Miyaura Coupling (Pd-PEPPSI-IPent)[1]

This protocol utilizes the Pd-PEPPSI-IPent catalyst.[2] The "IPent" (Isopentyl) wingtips provide superior steric shielding against sulfur compared to the standard "IPr" catalyst.[1]

Materials Table

| Reagent | Equiv. | Role | Notes |

| 2-(4-bromophenyl)thiolane | 1.0 | Limiting Reagent | Purity >97% essential.[1] |

| Boronic Acid/Pin Ester | 1.2 - 1.5 | Coupling Partner | Excess compensates for protodeboronation. |

| Pd-PEPPSI-IPent | 0.02 (2 mol%) | Catalyst | Air-stable, highly active.[1] |

| K₃PO₄ (tribasic) | 2.0 - 3.0 | Base | Mild; prevents C2 deprotonation.[1] |

| Solvent System | N/A | Medium | Dioxane/Water (4:[1]1) or Toluene/Water (4:1).[1] |

Step-by-Step Methodology

-

Preparation (Benchtop):

-

Inerting:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (or Nitrogen) three times.[1] Strict oxygen exclusion is vital to preserve the active catalyst lifespan in the presence of sulfur.

-

-

Solvent Addition:

-

Add degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe.[1]

-

Concentration should be approximately 0.1 M to 0.2 M with respect to the bromide.

-

-

Reaction:

-

Heat the block to 60–80 °C .

-

Monitor: The reaction typically completes in 2–6 hours.

-

Visual Check: The solution should remain dark/amber. If it turns clear or precipitates "Pd-black" immediately, the sulfur load is too high; increase catalyst loading to 5 mol%.

-

-

Workup:

Protocol B: Buchwald-Hartwig Amination (Pd/SPhos)[1]

Amination is more sensitive to poisoning than Suzuki coupling. We utilize the Buchwald G3 Precatalysts (specifically SPhos or RuPhos) which are designed to be "sulfur-tolerant."[1]

Experimental Workflow Diagram

Caption: Workflow for C-N coupling. SPhos and RuPhos are chosen for their specific ability to tolerate heteroatoms.

Protocol Specifics

-

Catalyst System: Use SPhos Pd G3 (or G4) precatalyst (2–5 mol%).[1]

-

Why: SPhos is electron-rich and extremely bulky, preventing the thiolane sulfur from binding.[1]

-

-

Base: Use Cs₂CO₃ (2.0 equiv).[1]

-

Avoid: NaO^tBu (causes epimerization of the thiolane).[1]

-

-

Solvent: t-Amyl Alcohol or Toluene (anhydrous).[1]

-

Temperature: 80 °C – 100 °C.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls < 50% | Catalyst Poisoning | Add a second portion of catalyst (1 mol%) after 2 hours. Switch to Pd-PEPPSI-IPent which is more robust. |

| Racemization of Thiolane | Base too strong | Switch from carbonate bases to K₃PO₄ . Lower temperature to 60 °C. |

| Low Yield (Protodeboronation) | Unstable Boronic Acid | Switch to Potassium Trifluoroborate (Ar-BF₃K) salts.[1] These release the boronic acid slowly. |

| Pd Black Precipitation | Catalyst Decomposition | Oxygen leak or insufficient ligand. Ensure strict inert atmosphere. Increase Ligand:Pd ratio if mixing manually (e.g., 2:1 SPhos:Pd).[1] |

References

-

Sulfur Tolerance of SPhos

-

Pd-PEPPSI Catalyst System

-

General Thioether Coupling

-

Base Effects in Coupling

- Comparison of bases for Suzuki-Miyaura coupling of sensitive substr

-

[1]

Sources

- 1. Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd-PEPPSI -IPent catalyst = 95 1158652-41-5 [sigmaaldrich.com]

- 3. PEPPSI™ Catalysts Overview [sigmaaldrich.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]

- 8. PEPPSI - Wikipedia [en.wikipedia.org]

Strategic Functionalization of Bromophenyl-Thiolane Scaffolds: Protocols and Field Insights

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel molecular entities. We focus on the functionalization of the bromophenyl-thiolane scaffold, a privileged structural motif in modern drug discovery. The thiolane ring provides a desirable three-dimensional architecture, while the bromophenyl group serves as a versatile synthetic handle for molecular diversification.[1][2][3] This document provides not just step-by-step protocols but also the underlying scientific rationale for key palladium-catalyzed cross-coupling reactions, empowering scientists to strategically build libraries of compounds for structure-activity relationship (SAR) studies. We will detail field-proven methods for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with workflow diagrams, data tables, and troubleshooting advice.

Chapter 1: The Strategic Value of the Bromophenyl-Thiolane Core

The thiolane (tetrahydrothiophene) ring is a bio-functional motif found in a variety of bioactive natural products and synthetic compounds.[1] Its non-planar, flexible structure is advantageous for exploring chemical space and achieving potent and selective interactions with biological targets. Thiolane-based compounds have demonstrated a wide range of biological activities, including anti-viral, anti-cancer, and anti-inflammatory properties, making them excellent candidates for drug discovery programs.[1][2][3]

When coupled with a bromophenyl group, the thiolane scaffold becomes a powerful platform for medicinal chemistry. The bromine atom is an excellent leaving group, rendering the aryl ring an ideal substrate for a multitude of transition metal-catalyzed cross-coupling reactions.[4][5][6] This allows for the late-stage introduction of diverse functional groups, a critical strategy for efficient SAR exploration and the optimization of lead compounds.

Figure 1: The strategic combination of the thiolane and bromophenyl moieties.

Chapter 2: Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the rapid construction of complex molecules and streamlining the drug development process.[7] Most of these transformations proceed through a common catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl-thiolane substrate, forming a Pd(II) intermediate.[8][9]

-

Transmetalation: The functional group to be added is transferred from its organometallic reagent (e.g., organoboron, organotin) to the palladium center. In the case of amination, this step involves the coordination of the amine and subsequent deprotonation.

-

Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8]

Figure 3: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

2-(4-Bromophenyl)thiolane (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(4-bromophenyl)thiolane (e.g., 243 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Stir the mixture and sparge with the inert gas for 15 minutes to ensure deoxygenation.

-

Scientist's Note: Thorough deoxygenation is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

-

Under a positive flow of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Once complete, cool the reaction to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Representative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid Partner | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | K₂CO₃ | 90 | 6 | 92 |

| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | 90 | 5 | 95 |

| 3 | 3-Pyridinylboronic acid | K₃PO₄ | 100 | 12 | 78 |

| 4 | 2-Thiopheneboronic acid | K₂CO₃ | 90 | 8 | 85 |

Chapter 4: Protocol 2 - Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. [10]This transformation is of paramount importance in medicinal chemistry, as the arylamine motif is present in a vast number of pharmaceuticals. [7][11][12]

Causality & Experimental Choices

-

Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging C-N reductive elimination step. [11]Pre-catalysts, where the ligand is already coordinated to palladium, can offer improved stability and reactivity.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ can be used for sensitive substrates.

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential, as protic solvents can interfere with the strong base and the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination of 2-(4-Bromophenyl)thiolane

Figure 4: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

2-(4-Bromophenyl)thiolane (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

RuPhos (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Celite

Procedure:

-

Inside a glovebox: To a vial equipped with a stir bar, add 2-(4-bromophenyl)thiolane (243 mg, 1.0 mmol), NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and RuPhos (14.0 mg, 0.03 mmol).

-

Scientist's Note: NaOtBu is highly hygroscopic and air-sensitive. All manipulations involving the base and catalyst should be performed under an inert atmosphere for optimal results.

-

-

Add the desired amine (1.2 mmol) followed by anhydrous toluene (5 mL).

-

Seal the vial tightly with a screw cap and remove it from the glovebox.

-

Place the vial in a preheated aluminum block at 100 °C and stir vigorously.

-

Monitor the reaction by LC-MS. Reactions are typically complete within 2-16 hours.

-

After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Representative Data for Buchwald-Hartwig Amination

| Entry | Amine Partner | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | RuPhos | NaOtBu | 100 | 4 | 94 |

| 2 | Aniline | BrettPhos | LHMDS | 100 | 8 | 88 |

| 3 | Benzylamine | RuPhos | NaOtBu | 100 | 6 | 91 |

| 4 | Aqueous Ammonia [13][14][15] | KPhos [13][15] | KOH | 110 | 18 | 75 |

Chapter 5: Protocol 3 - Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling reaction is the most widely used method for forming a bond between an aryl halide and a terminal alkyne. [16][17]This reaction provides direct access to arylalkynes and conjugated enynes, which are valuable structural motifs in materials science and medicinal chemistry. [7]

Causality & Experimental Choices

-

Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper co-catalyst reacts with the alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.

-

Copper-Free Conditions: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). [18]To avoid this, especially with valuable alkynes, copper-free protocols have been developed. These often require a stronger base and a more active palladium/ligand system. [18]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.

Detailed Protocol: Sonogashira Coupling of 2-(4-Bromophenyl)thiolane

Figure 5: Experimental workflow for Sonogashira coupling.

Materials:

-

2-(4-Bromophenyl)thiolane (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.5 mol%)

-

Copper(I) iodide (CuI) (2.0 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried Schlenk flask, add 2-(4-bromophenyl)thiolane (243 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (10.5 mg, 0.015 mmol), and CuI (3.8 mg, 0.02 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle two more times.

-

Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe.

-

Add the terminal alkyne (1.1 mmol) dropwise via syringe at room temperature.

-

Scientist's Note: The reaction is often exothermic upon addition of the alkyne. For highly reactive substrates, cooling the flask in an ice bath during the addition may be necessary.

-

-

Stir the reaction at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC. Reactions are often complete in 1-4 hours.

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short pad of Celite to remove the triethylammonium bromide salt and catalyst residues.

-

Wash the pad with additional ether and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Representative Data for Sonogashira Coupling

| Entry | Alkyne Partner | Co-catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuI | RT | 2 | 96 |

| 2 | Trimethylsilylacetylene | CuI | RT | 1.5 | 98 |

| 3 | 1-Hexyne | CuI | RT | 3 | 91 |

| 4 | Propargyl alcohol | None [18] | 50 | 6 | 84 |

Chapter 6: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section provides guidance on common issues encountered during the functionalization of bromophenyl scaffolds.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficiently anhydrous/anaerobic conditions.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use fresh catalyst/ligand; consider a more stable pre-catalyst.2. Ensure proper degassing of solvents and use of a glovebox for sensitive reagents.3. Screen alternative bases (e.g., Cs₂CO₃ for Buchwald) or solvents.4. Incrementally increase the reaction temperature by 10-20 °C. |

| Formation of Side Products | 1. Dehalogenation (Ar-H): Caused by moisture or protic impurities.2. Homocoupling (R-R): Common in Suzuki (boronic acid) and Sonogashira (alkyne) couplings.3. Aryl Hydroxylation (Ar-OH): Can occur in Buchwald aminations if hydroxide is present or generated. [13][14] | 1. Use rigorously dried solvents and reagents.2. For Sonogashira, switch to copper-free conditions. For Suzuki, ensure slow addition of reagents or use a different base.3. Use a strong, non-hydroxide base (e.g., NaOtBu) and anhydrous conditions. |

| Difficult Purification | 1. Product co-elutes with ligand or starting materials.2. Formation of palladium black complicates extraction. | 1. Modify the chromatographic conditions (solvent gradient, different stationary phase).2. Filter the crude reaction mixture through a pad of Celite or silica before aqueous work-up. |

Conclusion

The bromophenyl-thiolane scaffold represents a highly valuable starting point for the generation of diverse and structurally complex small molecules. By leveraging the power and predictability of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—researchers can efficiently access a wide array of novel analogues. The protocols and insights provided in this guide serve as a robust foundation for scientists to not only execute these transformations successfully but also to troubleshoot and optimize them for their specific drug discovery campaigns.

References

- Understanding the Role of Brominated Compounds in Synthesis. Google Vertex AI Search.

- Substituted arene synthesis by alkylation or aryl

- Synthetic access to thiolane-based therapeutics and biological activity studies.

- Suzuki Coupling: Mechanism & Examples. NROChemistry.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC - NIH.

- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

- Cross-Coupling of Aryl Bromides with Aryl Trifl

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Ingenta Connect.

- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.

- Suzuki Coupling. Organic Chemistry Portal.

- CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl

- “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold.

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Semantic Scholar.

- Sonogashira Coupling. Chemistry LibreTexts.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Sonogashira coupling. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. “Thiophene”: A Sulphur Containing Heterocycle as a Pr...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. datapdf.com [datapdf.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. jocpr.com [jocpr.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing hydrogenolysis ring-opening during thiophene reduction

Technical Support Center: Selective Thiophene Reduction

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet challenging transformation: the selective reduction of the thiophene ring to tetrahydrothiophene (THT) while avoiding undesired hydrogenolysis and ring-opening. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource to help you navigate the complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in thiophene reduction?

The core challenge lies in achieving selective hydrogenation of the aromatic thiophene ring to the saturated tetrahydrothiophene without cleaving the carbon-sulfur (C-S) bonds. This undesired C-S bond cleavage, known as hydrogenolysis or desulfurization, leads to ring-opening and the formation of alkanes, a common side reaction with many traditional hydrogenation catalysts.[1] The aromaticity of thiophene makes it relatively stable, requiring potent catalysts that can inadvertently promote the hydrogenolysis pathway.[2]

Q2: Why does hydrogenolysis compete with hydrogenation?

Hydrogenation and hydrogenolysis are often competing reaction pathways in the hydrodesulfurization (HDS) process.[3] The mechanism involves the adsorption of thiophene onto the catalyst surface. Depending on the catalyst and reaction conditions, the adsorbed thiophene can either undergo sequential hydrogenation of the double bonds or be subjected to C-S bond scission, leading to desulfurization.[3][4] Catalysts with high hydrogenating activity can sometimes favor the complete saturation to THT, while others with strong metal-sulfur affinity can promote ring opening.

Q3: Are there any "go-to" catalysts for selective thiophene reduction?

While there is no single "magic bullet" catalyst, several systems have shown high selectivity for thiophene hydrogenation to tetrahydrothiophene. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[5] Additionally, tungsten sulfide catalysts have demonstrated high selectivity (70-90%) towards tetrahydrothiophene, which is attributed to a reaction pathway that inhibits hydrogenolysis.[6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Significant formation of alkane byproducts, indicating extensive hydrogenolysis.

This is the most prevalent issue, often observed when using highly active hydrogenation catalysts like Raney Nickel under harsh conditions. Raney Nickel is well-known for its ability to effect desulfurization.[1][7]

Root Cause Analysis & Mitigation Strategies:

-

Catalyst Choice: The choice of catalyst is paramount. While highly active, Raney Nickel is often too aggressive for selective thiophene reduction.

-

Reaction Conditions: High temperatures and pressures can favor the thermodynamically driven hydrogenolysis pathway.

-

Recommendation: Optimize reaction conditions by starting with milder temperatures and pressures. For instance, with a Pt/SOD-thiophene catalyst, increasing hydrogen pressure from 0.2 to 1 MPa increased the conversion rate without negatively impacting selectivity.[8]

-

Experimental Protocol: Selective Hydrogenation using Pd/C

-

Catalyst Preparation: Suspend 10 mol% of 10% Pd/C in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reactor.

-

Reactant Addition: Add the thiophene substrate to the reactor.

-

Reaction Setup: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm) and stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

-

Work-up: Upon completion, carefully vent the hydrogen gas, filter the catalyst, and concentrate the filtrate to obtain the crude product.

Issue 2: Low or no conversion of the thiophene starting material.

This issue can arise from catalyst deactivation or insufficiently forcing reaction conditions.

Root Cause Analysis & Mitigation Strategies:

-

Catalyst Poisoning: Sulfur compounds can act as catalyst poisons for some transition metal catalysts.[8]

-

Recommendation: Ensure the purity of your starting materials and solvents. If catalyst poisoning is suspected, consider using a more robust catalyst system or increasing the catalyst loading.

-

-

Insufficient Activation Energy: The aromatic nature of thiophene requires a certain energy input to initiate hydrogenation.

-

Recommendation: Gradually increase the reaction temperature and/or hydrogen pressure. Monitor the reaction closely to find the "sweet spot" that promotes hydrogenation without initiating significant hydrogenolysis.

-

Data Summary: Impact of Reaction Conditions on Thiophene Reduction

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Selectivity for THT | Reference |

| Pt/SOD-thiophene | 70 | 0.6 | >99% (for a similar system) | [8] |

| Ni-containing zeolites | 250 | Not specified | High | [9] |

| Tungsten Sulfide | Not specified | Not specified | 70-90% | [6] |

Advanced Concepts & Alternative Approaches

Mechanism: Hydrogenation vs. Hydrogenolysis

Understanding the mechanistic dichotomy is key to controlling the reaction outcome.

-

Hydrogenation Pathway: This typically involves the stepwise addition of hydrogen across the double bonds of the thiophene ring, proceeding through dihydrothiophene intermediates to form tetrahydrothiophene.[10]

-

Hydrogenolysis Pathway (Desulfurization): This pathway involves the cleavage of one or both C-S bonds. It can occur either directly from thiophene or from the tetrahydrothiophene intermediate. The initial products are often butadienes, which are subsequently hydrogenated to butenes and butane.[4][11]

Diagram: Competing Reaction Pathways in Thiophene Reduction

Caption: A simplified diagram illustrating the competing hydrogenation and hydrogenolysis pathways.

Alternative Catalytic Systems

For particularly challenging substrates or to achieve higher levels of selectivity, consider these alternative systems:

-

Homogeneous Catalysis: While less common, certain homogeneous catalysts, such as rhodium or ruthenium complexes, can offer high selectivity under milder conditions.

-

Ionic Liquids: Ionic liquids have been explored as both solvents and catalysts for desulfurization processes, including the oxidation of thiophenes.[12][13][14][15]

Conclusion

Preventing hydrogenolysis during thiophene reduction is a multifaceted challenge that requires careful consideration of catalyst selection and reaction parameter optimization. By understanding the underlying mechanisms and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the selectivity and yield of tetrahydrothiophene synthesis.

References

-

Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase. (2025). ResearchGate. [Link]

-

Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. (n.d.). ACS Publications. [Link]

-

Thiophene Hydrogenation to Tetrahydrothiophene over Tungsten Sulfide Catalysts. (n.d.). Kinetika i Kataliz. [Link]

-

Thiophene: Bromination & Reduction. (2023). StudySmarter. [Link]

-

Excited states of thiophene: ring opening as deactivation mechanism. (n.d.). RSC Publishing. [Link]

-

Hydrogenolysis. (2019). Chemistry LibreTexts. [Link]

-

Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. (n.d.). MDPI. [Link]

-

Reduction and Desulfurization of Thiophene Compounds. (n.d.). ResearchGate. [Link]

-

Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. (n.d.). MDPI. [Link]

-

On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze. (2025). ResearchGate. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

-

THIOPHENE. (n.d.). Banaras Hindu University. [Link]

-

On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze. (n.d.). Physical Chemistry Chemical Physics. [Link]

-

Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. (n.d.). ScienceDirect. [Link]

-

CATALYTIC HYDRODESULFURIZATION OF THIOPHENE: VI. COMPARISONS OVER MOLYBDENUM DISULFIDE, COBALT MOLYBDATE, AND CHROMIA CATALYSTS. (n.d.). Canadian Science Publishing. [Link]

-

Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate. [Link]

-

The hydrogenation process of thiophene to 2,5-DHT, 2,3-DHT, and THT. (n.d.). ResearchGate. [Link]

-

Ultra-deep removal of thiophene from model oil, catalyzed by amphiphilic ionic liquids in reverse micellar system. (n.d.). ResearchGate. [Link]

-

Enhancing Desulfurization Performance of Cu-Based Sorbents for Thiophene Removal via AlOOH-Assisted Synthesis. (2024). ACS Publications. [Link]

-

Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (n.d.). MDPI. [Link]

-

Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. (2025). NIH. [Link]

-

Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

-

THIOPHENE HYDRODESULFURIZATION ON MoS2; THEORETICAL ASPECTS. (n.d.). ScienceDirect. [Link]

-

Oxidative Desulfurization of Thiophene by Coordinated Ionic Liquid [3(C2H5)4NCl⋅(NH2)2CO] as Phase-Transfer Catalyst. (n.d.). ResearchGate. [Link]

-

Raney nickel. (n.d.). Wikipedia. [Link]

-

Hydrogenation and C–S bond activation pathways in thiophene and tetrahydrothiophene reactions on sulfur-passivated surface. (2020). Hibbitts Catalysis Lab. [Link]

-

Raney Nickel Reduction Mechanism. (2021). YouTube. [Link]

-

Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids, determined by molecular simulations. (n.d.). RSC Publishing. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids, determined by molecular simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Sulfur Management in Pd-Catalyzed Thiolane Synthesis

The following is a comprehensive technical support guide designed for researchers and process engineers working with Palladium (Pd) catalysts in the synthesis of Thiolane (Tetrahydrothiophene, THT) via Thiophene hydrogenation.

Topic: Controlling Sulfur Poisoning of Pd Catalysts Target Audience: Process Chemists, Catalysis Researchers, Drug Development Scientists Version: 2.4 (Current)

Executive Summary: The Sulfur Paradox

In the synthesis of Thiolane from Thiophene, sulfur plays a dual role: it is the reactant (as part of the thiophene ring) and the poison (deactivating the Pd active sites). Unlike typical contaminations where the poison can be removed, here the poison is intrinsic to the feedstock.

The Core Challenge: Palladium has a high electronic affinity for sulfur, leading to the formation of strong Pd-S bonds. While metallic Pd (

The Solution: You cannot eliminate sulfur poisoning; you must manage the equilibrium . Successful thiolane synthesis relies on stabilizing a catalytically active sulfide phase (or sulfur-modified surface) and maintaining a high local

Module 1: Diagnostic & Mechanism

Q1: How do I distinguish between "Sulfur Poisoning" and other deactivation modes (sintering/coking)?

A: The deactivation profile provides the first clue.

-

Sulfur Poisoning: Characterized by an immediate, steep drop in activity upon feed introduction, followed by a quasi-steady state (the "poisoned" baseline). This is due to the rapid chemisorption of sulfur on the most active (corner/edge) sites.

-

Sintering: A slow, gradual decline in activity over hundreds of hours, often accelerated by high temperatures (

). -

Coking: A continuous decline that correlates with space velocity and feed concentration.

Confirmation Protocol:

-

Stop the reaction.

-

Purge with Inert (He/Ar).

-

Run TPO (Temperature Programmed Oxidation):

-

peak at

-

peak

-

No peaks but low activity

Sintering (Confirm with TEM/chemisorption).

-

peak at

Visualizing the Poisoning Mechanism

The diagram below illustrates the competitive adsorption occurring on the Pd nanoparticle surface.

Figure 1: Competitive adsorption mechanism. Thiophene binds strongly to high-energy sites (edges), potentially forming stable sulfides. High H2 pressure is required to facilitate "site cleaning" via H2S desorption or competitive displacement.

Module 2: Prevention & Process Control

Q2: Can I prevent poisoning by changing the operating conditions?

A: You cannot prevent it, but you can mitigate it. The goal is to shift the adsorption equilibrium away from permanent sulfidation.

Optimization Strategy:

| Parameter | Recommendation | Mechanistic Rationale |

| Increase (>10:1) | High | |

| Temperature | Too Low (<150°C): Desorption of thiophene/THT is too slow; sites remain blocked.Too High (>300°C): Risk of hydrogenolysis (ring opening to butane) and sintering. | |

| Pressure | > 20 bar | Higher pressure favors the hydrogenation pathway (volume reduction) and increases surface hydrogen coverage. |

Q3: Which catalyst support offers the best sulfur resistance?

A: Acidic supports generally outperform neutral ones for sulfur tolerance in hydrogenation.

-

Recommended: Zeolites (e.g., Y, Beta) or Silica-Alumina.

-

Why: Acidic supports facilitate Hydrogen Spillover . Hydrogen dissociates on the metal (Pd) and spills over to the support, creating a pool of active H-species that can attack sulfur adsorbed on the metal perimeter [1, 3].

-

Avoid: Basic supports (MgO) or pure Carbon (unless doped), as they do not assist in electrophilic attack on the sulfur lone pairs.

-

Module 3: Catalyst Engineering

Q4: Should I use pure Pd or an alloy?

A: Pure Pd is highly susceptible to bulk sulfidation (

-

Pd-Pt Alloys: Platinum is more resistant to sulfur than Palladium. Adding Pt (e.g., 4:1 Pd:Pt) destabilizes the Metal-Sulfur bond, making it easier to regenerate the site with hydrogen [2].

-

Pd-Au Alloys: Gold dilutes the Pd ensembles. Since sulfur requires large multi-atom ensembles to adsorb strongly, isolating Pd atoms with Au can reduce poisoning (geometric effect), though this may also lower hydrogenation activity.

Q5: Is the "poisoned" state always bad?

A: Crucial Insight: For Thiolane synthesis, the "poisoned" state (often a surface sulfide) might actually be the selective active phase.

-

Metallic Pd (

) often catalyzes hydrogenolysis (breaking the C-S bond to form butane + -

Sulfided Pd (

) is less active but more selective for ring saturation (Thiophene -

Action: If your conversion is stable but low, do not try to regenerate to

. Instead, increase catalyst loading or residence time to compensate for the lower intrinsic activity of the sulfide phase.

Module 4: Regeneration Protocols

Q6: How do I regenerate a sulfur-poisoned Pd catalyst?

A: Regeneration depends on whether the sulfur is surface-adsorbed (reversible) or bulk-sulfided (irreversible).

Protocol A: Reductive Stripping (Mild Poisoning)

-

Use Case: Routine maintenance for activity loss.

-

Purge: Flush reactor with

to remove hydrocarbons. -

Heat: Ramp to 350-400°C under flowing

(pure or 10% in -

Hold: Maintain for 4-6 hours.

-

Mechanism:

. -

Note: This removes surface sulfur but may not reverse bulk

formation.

Protocol B: Oxidative-Reductive Cycle (Deep Poisoning)

-

Use Case: Severe deactivation where Protocol A fails. Warning: Risk of sintering.

-

Oxidation: Flow 5%

at 300°C for 2 hours. (Converts sulfides to sulfates/SO2).[1] -

Purge: Flush with

. -

Reduction: Flow

at 300°C for 2 hours. (Reduces PdO to Pd). -

Caution: Exothermic! Monitor bed temperature to prevent thermal runaway.

Troubleshooting Decision Tree

Figure 2: Troubleshooting workflow for diagnosing activity loss in thiophene hydrogenation.

References

-

Enhancing Sulfur Tolerance of Pd Catalysts by Hydrogen Spillover . ACS Energy & Fuels. Link

-

Sulfur poisoning and regeneration of palladium-based catalysts . Journal of the Chemical Society, Faraday Transactions. Link

-

Gas-Phase Thiophene Hydrogenation to Tetrahydrothiophene over Sulfide Catalysts . Kinetics and Catalysis. Link

-

Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction . CCS Chemistry. Link

-

Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts . ACS Catalysis. Link

Sources

Separating 2-(4-bromophenyl)thiolane from unreacted thiophene precursors

Ticket #: 8492-S-PUR Subject: Purification Protocol: Separating 2-(4-bromophenyl)thiolane from Thiophene Precursors Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the separation of 2-(4-bromophenyl)thiolane (Target) from its unreacted precursor, 2-(4-bromophenyl)thiophene (Impurity).

While both compounds share a five-membered sulfur ring structure, they exhibit distinct chemical behaviors that can be leveraged for purification:

-

Polarity: The thiolane sulfur possesses a localized lone pair, making it significantly more basic and polar than the aromatic thiophene sulfur.

-

Lewis Basicity: The thiolane sulfur is a "soft" donor, capable of forming strong complexes with soft metal ions (e.g.,

,

Phase 1: Diagnostic Workflow

Before selecting a method, assess your crude mixture composition. Use the following decision matrix to minimize yield loss.

Figure 1: Decision tree for selecting the appropriate purification modality based on impurity load.

Phase 2: Chromatographic Strategies

Method A: Standard Flash Chromatography (The Baseline)

Because the thiolane is a saturated sulfide, it is more polar than the aromatic thiophene. On standard silica, the thiophene will elute first.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexane/Dichloromethane (DCM) gradient. Avoid Ethyl Acetate initially, as it can mask the subtle polarity difference between the two sulfur species.

-

Protocol:

-

Equilibrate column with 100% Hexane.

-

Load sample (minimum DCM volume).

-

Run isocratic 100% Hexane for 2 column volumes (CV) to elute non-polar impurities.

-

Ramp to 10% DCM in Hexane over 10 CVs.

-

Observation: The unreacted thiophene precursor (aromatic) should elute early (

in 10% DCM). The target thiolane will trail (

-

Method B: Argentation Chromatography (The "Silver Bullet")

If standard flash fails due to co-elution (common with heavy substituents like bromophenyl), use Silver Nitrate (

-

Mechanism: Silver ions (

) act as Lewis acids.-

Thiophene: Interacts weakly via

-complexation. -

Thiolane: Interacts strongly via the sulfur lone pair (

-donation). -

Result: The thiolane is strongly retained, creating a massive

.

-

-

Preparation of 10%

Silica:-

Dissolve 10 g of

in 100 mL of acetonitrile (or water, though acetonitrile is easier to remove). -

Add 90 g of silica gel.

-

Evaporate solvent on a rotary evaporator (shield from light with foil) until free-flowing.

-

Dry in a vacuum oven at 80°C for 4 hours.

-

-

Execution:

-

Pack the column in the dark (wrap column in foil).

-

Elute with a Hexane/Toluene gradient.

-

Elution Order: Thiophene elutes rapidly. Thiolane is retained.

-

Recovery: You may need to flush with 5-10% Acetone or Methanol to break the Ag-S interaction and elute the thiolane.

-

Phase 3: Chemical Troubleshooting (FAQs)